molecular formula C13H23NO4 B2668663 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid CAS No. 155302-06-0

1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid

Cat. No.: B2668663
CAS No.: 155302-06-0
M. Wt: 257.33
InChI Key: MYPAWYSOGSZUNS-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound’s structure includes a piperidine ring, a tert-butoxycarbonyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 4,4-dimethylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine and carbon dioxide .

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid involves the protection of amine groups. The tert-butoxycarbonyl group is added to the amine, forming a carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions, such as with TFA, to regenerate the free amine .

Comparison with Similar Compounds

  • 1-(Tert-butoxycarbonyl)-2-pyrrolidinone
  • 1-Boc-piperazine
  • 1-Boc-4-piperidineacetic acid

Comparison: 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a tert-butoxycarbonyl group. This combination provides stability and reactivity that are advantageous in various chemical reactions. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in protecting amine groups .

Properties

IUPAC Name

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)8-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPAWYSOGSZUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155302-06-0
Record name 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid
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